4-(1,1,1-Trifluoropropan-2-yl)benzoic acid
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Overview
Description
“4-(1,1,1-Trifluoropropan-2-yl)benzoic acid” is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.17 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3O2/c1-10(2,11,12,13)8-5-3-7(4-6-8)9(14)15/h3-6H,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Novel Fluorescence Probes Development
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid derivatives have been utilized in the development of novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These probes have shown potential in differentiating hROS from other reactive oxygen species, and have applications in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).
Anticancer Agents Synthesis
Compounds incorporating this compound structure have been synthesized and evaluated for their potential as anticancer agents. Some derivatives exhibited potent inhibitory activities against specific cancer cell lines, indicating their potential in cancer treatment and the possibility of further structural optimization for enhanced selectivity and potency (Abuelizz et al., 2019).
Metal Complex Formation Studies
Studies on complex formation involving this compound derivatives and metal ions like FeIII and FeII have been carried out. These studies offer insights into the stability and redox properties of these complexes, contributing to our understanding of their potential roles in generating oxidative stress and their possible implications in biological media (Steinhauser et al., 2005).
Photovoltaic Applications
Derivatives of this compound have been investigated in the context of dye-sensitized solar cells. These studies focus on understanding the influence of different electron-acceptors on energy level, energy gap, light-harvesting ability, and cell stability, highlighting the potential application of these compounds in enhancing solar cell performance (Yang et al., 2016).
Safety and Hazards
The safety information for “4-(1,1,1-Trifluoropropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(10(11,12)13)7-2-4-8(5-3-7)9(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWMJAUGDCNVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1147531-37-0 |
Source
|
Record name | 4-(1,1,1-trifluoropropan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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